molecular formula C9H11ClFNO B13051929 (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13051929
M. Wt: 203.64 g/mol
InChI Key: MDOYBGNXLACFGZ-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a unique structure with a chiral center, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, alcohols.

    Substitution: Azides, cyanides.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new chiral catalysts.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may serve as a model compound for investigating the role of stereochemistry in drug-receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials. Its chiral nature makes it suitable for applications in asymmetric synthesis and the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

MDOYBGNXLACFGZ-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)F)N)O

Origin of Product

United States

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